4/'-BROMOACETOPHENONE-D7

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4/'-BROMOACETOPHENONE-D7 is an organic compound used as a building block in Heck and Suzuki coupling reactions . It generates phenyl radicals upon UV irradiation .

Synthesis Analysis

A novel selective method for the synthesis of α‐Bromoacetophenone and α,α‐Dibromoacetophenone using NaBr/K2S2O8 has been reported . In this work, α-bromoacetophenone and α,α-dibromoacetophenone were selectively synthesized using sodium bromide as a bromine source and potassium persulfate as an oxidant .Molecular Structure Analysis

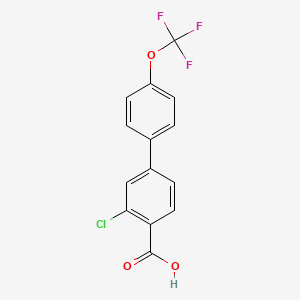

The molecular formula of 4/'-BROMOACETOPHENONE-D7 is BrC6D4COCD3 . The molecular weight is 206.09 . The structure can be viewed using Java or Javascript .Chemical Reactions Analysis

4/'-BROMOACETOPHENONE is used in organic coupling reactions . It is also known for its usefulness in various biological applications . The bromination reaction of carbonyl compounds is a crucial aspect of organic chemistry .科学的研究の応用

Physico-Chemical and Spectroscopic Properties

4-Bromoacetophenone has been studied for its effects on physical, thermal, and spectral properties when treated with biofield energy. This treatment led to significant changes, including a decrease in the crystallite size, alterations in melting point and heat of fusion, and shifts in C=O stretching frequency as observed through various analytical methods like XRD, DSC, TGA, FT-IR, GC-MS, and UV-Vis spectrometry (Trivedi et al., 2015).

Photocleavage of DNA

4'-Bromoacetophenone derivatives have been investigated as potential photoinducible DNA cleaving agents. These compounds, especially when conjugated with pyrrolecarboxamide, can generate monophenyl radicals that are capable of hydrogen atom abstraction, leading to DNA cleavage. This property has been analyzed through the synthesis of specific derivatives and assessment of their DNA cleaving activities and sequence selectivities (Wender & Jeon, 1999).

Oxidation Studies

The oxidation of 4-bromoacetophenone by ozone in acetic acid has been a subject of investigation. This study focused on understanding the kinetics and mechanism of this oxidation process. The results included identification of the main products of the reaction and analysis of how certain catalysts, like manganese (II) acetate, affect the process (Galstyan et al., 2021).

Spectroscopic Analysis

Detailed spectroscopic investigations, such as FT-IR and FT-Raman spectral analysis, have been conducted on derivatives like 4-chloro-2-bromoacetophenone. These studies involve comparing experimental and theoretical spectra, and analyzing the impact of halogens on the vibrational bands of the carbonyl and acetyl groups in the molecule (Ramalingam et al., 2011).

Safety And Hazards

4/'-BROMOACETOPHENONE-D7 may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, avoid dust formation, and keep it in a dry, cool, and well-ventilated place .

将来の方向性

The photoreduction of aryl bromides/chlorides with 656 nm LED via triplet-triplet annihilation (TTA) strategy has been reported . This method is based on the discovery that the commonly used chromophore of perylene can serve as an efficient and metal-free photocatalyst to enable the photoreduction of inert aryl halides without the conventional need for electronic sacrificial agents .

特性

CAS番号 |

1219805-88-5 |

|---|---|

製品名 |

4/'-BROMOACETOPHENONE-D7 |

分子式 |

C8H7BrO |

分子量 |

206.09 |

IUPAC名 |

1-(4-bromo-2,3,5,6-tetradeuteriophenyl)-2,2,2-trideuterioethanone |

InChI |

InChI=1S/C8H7BrO/c1-6(10)7-2-4-8(9)5-3-7/h2-5H,1H3/i1D3,2D,3D,4D,5D |

InChIキー |

WYECURVXVYPVAT-AAYPNNLASA-N |

SMILES |

CC(=O)C1=CC=C(C=C1)Br |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Bromo-1h-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B580814.png)